molecular formula C11H14ClFN2O2 B2897684 4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine CAS No. 2201694-66-6

4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine

Cat. No. B2897684
CAS RN: 2201694-66-6
M. Wt: 260.69
InChI Key: CFCQLQCUGDVABL-UHFFFAOYSA-N
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Description

This compound is a pyrimidinamine derivative . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .


Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .


Molecular Structure Analysis

The molecular structure is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The compound "4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine" is a part of broader research on halogenated pyridines and their derivatives. Research by Burger et al. (1990) on the synthesis of 5-amino-4-trifluoromethylthiazoles through reaction with primary aromatic and heteroaromatic amines showcases the relevance of such chemical structures in producing compounds with specific functional groups, enhancing their utility in medicinal chemistry and materials science (Burger, Höß, & Geith, 1990).

Structural Analysis and Material Science

In material science, the study by Hamann et al. (2002) on molecular co-crystals of di(4-halobenzenesulfonyl)amines with oxygen bases reveals the structural intricacies and potential for developing new materials with unique properties. These findings are critical for applications in electronics, photonics, and catalysis, where the precise arrangement of molecules can significantly impact material performance (Hamann et al., 2002).

Potential Biological Applications

The synthesis and characterization of compounds related to "this compound" have implications in biological research as well. For instance, the study on the formation of singlet oxygen in the deoxygenation of heteroarene N-oxides by Adam et al. (1995) contributes to understanding the chemical's behavior in biological systems, potentially guiding the development of therapeutic agents or diagnostic tools (Adam et al., 1995).

Mechanism of Action

The mechanism of action of pyrimidinamine derivatives is different from other commercial fungicides . They act as mitochondrial complex I electron transport inhibitors (MET I) .

Future Directions

With the increasing evolution of pesticide resistance, there is a need to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . The resistance of pyrimidinamine fungicides has not been reported so far, making them a promising area for future research .

properties

IUPAC Name

4-(5-chloro-3-fluoropyridin-2-yl)oxy-N,N-dimethyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2O2/c1-15(2)9-5-16-6-10(9)17-11-8(13)3-7(12)4-14-11/h3-4,9-10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCQLQCUGDVABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1OC2=C(C=C(C=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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